molecular formula C14H16N2O2 B13650509 Tert-butyl 3-aminoisoquinoline-4-carboxylate

Tert-butyl 3-aminoisoquinoline-4-carboxylate

Cat. No.: B13650509
M. Wt: 244.29 g/mol
InChI Key: GGCUMQRZOCWCOY-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminoisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the isoquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminoisoquinoline-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroisoquinoline.

    Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Carboxylation: The protected aminoisoquinoline is then carboxylated using carbon dioxide in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitroisoquinoline derivatives.

    Reduction: Formation of isoquinoline alcohols.

    Substitution: Formation of various alkyl or aryl isoquinoline derivatives.

Scientific Research Applications

Tert-butyl 3-aminoisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoisoquinoline: Lacks the tert-butyl and carboxylate groups.

    Tert-butyl 4-aminoisoquinoline-3-carboxylate: Similar structure but with different positioning of functional groups.

    Isoquinoline-4-carboxylate: Lacks the amino and tert-butyl groups.

Uniqueness

Tert-butyl 3-aminoisoquinoline-4-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which provide steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 3-aminoisoquinoline-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)11-10-7-5-4-6-9(10)8-16-12(11)15/h4-8H,1-3H3,(H2,15,16)

InChI Key

GGCUMQRZOCWCOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC2=CC=CC=C21)N

Origin of Product

United States

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